![molecular formula C10H11ClN2O4S B13419598 (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetylated cephalothiazide is a derivative of cephalothiazide, a compound belonging to the class of thiazide diuretics. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting sodium reabsorption in the kidneys. Deacetylated cephalothiazide is formed by the removal of acetyl groups from cephalothiazide, which can alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetylated cephalothiazide typically involves the deacetylation of cephalothiazide. This can be achieved through various chemical reactions, including the use of deacetylating agents such as sodium hydroxide or potassium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the removal of acetyl groups.
Industrial Production Methods
In an industrial setting, the production of deacetylated cephalothiazide may involve large-scale deacetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the deacetylation process.
Chemical Reactions Analysis
Types of Reactions
Deacetylated cephalothiazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Deacetylated cephalothiazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its diuretic properties and potential therapeutic applications in treating hypertension and edema.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of deacetylated cephalothiazide involves its interaction with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this symporter, the compound reduces sodium reabsorption, leading to increased excretion of sodium and water. This diuretic effect helps to lower blood pressure and reduce fluid accumulation in the body.
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: A thiazide diuretic with a similar therapeutic profile but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to deacetylated cephalothiazide.
Uniqueness
Deacetylated cephalothiazide is unique due to its specific deacetylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other thiazide diuretics. Additionally, the deacetylated form may exhibit distinct biological activities and therapeutic effects.
Properties
Molecular Formula |
C10H11ClN2O4S |
|---|---|
Molecular Weight |
290.72 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
InChI Key |
MFZJRMPXTUBQDD-HZGVNTEJSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



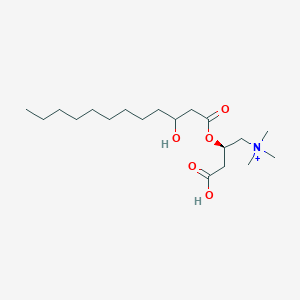
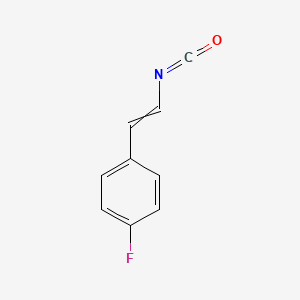
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

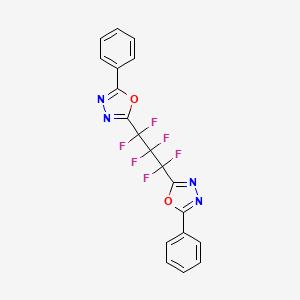
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
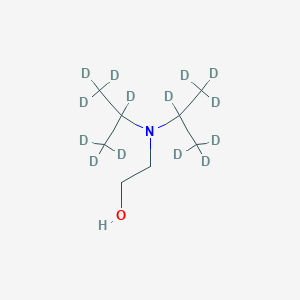
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
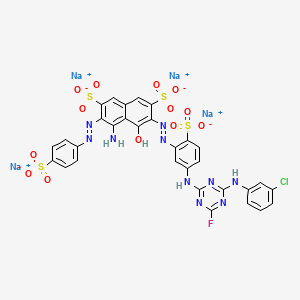
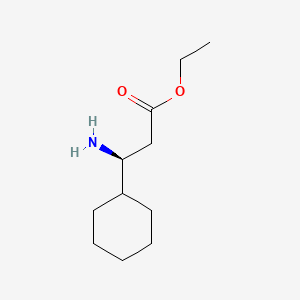
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
